4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Description

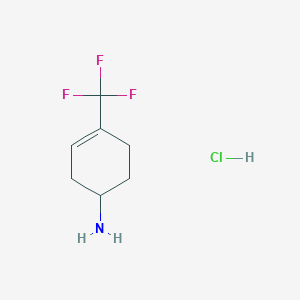

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a cyclohexene-based organic compound featuring a trifluoromethyl (-CF₃) group at the 4-position and a primary amine (-NH₂) at the 1-position, stabilized as a hydrochloride salt. While direct evidence for this compound is absent in the provided materials, its structural features align with pharmacologically relevant analogs, such as Fluoxetine Hydrochloride (SSRI antidepressant) and dissociative anesthetic derivatives like 3-fluoro Deschloroketamine.

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohex-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1,6H,2-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHGCMSAAXUPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally follows a two-stage approach:

- Introduction of the trifluoromethyl group onto a cyclohexene scaffold.

- Amination of the intermediate to form the amine hydrochloride salt.

Trifluoromethylation reagents: Commonly used reagents are trifluoromethyl iodide or trifluoromethyl sulfonate. These reagents react with cyclohexene derivatives in the presence of a base to install the trifluoromethyl group at the 4-position of the cyclohexene ring.

Amination step: The trifluoromethylated intermediate undergoes amination using ammonia or primary amine derivatives under controlled temperature and solvent conditions to afford the target amine. The hydrochloride salt is then formed by treatment with hydrochloric acid for improved stability and crystallinity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Trifluoromethylation | Trifluoromethyl iodide or sulfonate, base | Base often used to facilitate nucleophilic substitution |

| Amination | Ammonia or amine derivative, solvent (e.g., ethanol), mild heating | Controlled to avoid overreaction or side products |

| Salt formation | HCl gas or aqueous HCl | Produces stable hydrochloride salt |

This approach allows for relatively high regioselectivity and yields, with purification often achieved by crystallization or chromatography to ensure product purity.

Industrial Production Considerations

For large-scale synthesis, the process is optimized for:

- Yield maximization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned.

- Scalability: Use of continuous flow reactors or batch reactors with efficient mixing to maintain consistent reaction conditions.

- Purification: Crystallization from suitable solvents and chromatographic techniques are employed to obtain the compound with high purity (>99%).

Industrial methods mirror laboratory procedures but incorporate process intensification techniques to improve throughput and reduce waste. For example, continuous flow systems enhance heat and mass transfer, leading to better control over trifluoromethylation and amination steps.

Related Synthetic Strategies and Analogous Methods

While direct literature on 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is limited, analogous fluorinated amine syntheses provide insight:

Fluorinated ketone synthesis via Grignard reagents: Organomagnesium species prepared from halogenated precursors react with trifluoromethylated aromatic nitriles or acyl chlorides, followed by acid workup and purification steps. This strategy emphasizes the importance of solvent choice (e.g., 2-methyl-tetrahydrofuran) and temperature control to optimize yield and purity.

Multi-step one-pot syntheses: For related fluorinated amines, nitrile intermediates undergo sequential reactions including oxime formation, acid-mediated rearrangement, and zinc-mediated reduction to amines, followed by salt formation. These methods highlight the use of mild conditions and avoidance of harsh fluorinating agents, which can be adapted to cyclohexene systems.

Summary Table of Preparation Methods

Research Findings and Notes

- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical development.

- Purification is critical to remove side products and unreacted starting materials, often achieved by crystallization at controlled temperatures.

- Safety protocols must be followed due to the reactivity of trifluoromethyl reagents and the toxicity of amine hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is in medicinal chemistry, where it is investigated for its potential as a pharmaceutical intermediate or active ingredient. Its pharmacological properties are attributed to its ability to interact with various biological targets, such as enzymes and receptors, modulating their activity through binding interactions. This interaction is influenced by the trifluoromethyl group, which enhances the compound's pharmacokinetic properties, making it a candidate for further studies in drug development .

Case Studies :

- Antidepressants : Compounds similar to 4-(trifluoromethyl)cyclohex-3-en-1-amine have been explored for their monoamine reuptake inhibition properties, potentially offering new treatments for depression .

- Antiarrhythmics : Structural analogs have been utilized in developing antiarrhythmic agents that target specific cardiac ion channels .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in creating new chemical entities with desired properties .

Material Science

The compound's unique physical and chemical properties enable its use in developing new materials with specific functionalities. For instance, it can be incorporated into polymers or coatings that require enhanced thermal stability or chemical resistance due to the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride (hypothetical data inferred from analogs) with structurally related compounds:

Key Observations:

- Trifluoromethyl Group : Present in all compounds, enhancing metabolic stability and membrane permeability.

- Amine Hydrochloride : Improves solubility and shelf-life; critical for bioavailability in pharmaceuticals .

- Core Structure: Cyclohexene (hypothetical target): Conformational rigidity may affect receptor binding. Phenoxypropylamine (Fluoxetine): Planar aromatic system enhances serotonin transporter affinity . Cyclopropane/Pyrrolidine: Smaller rings may reduce steric hindrance, improving synthetic versatility .

Analytical Methods

- Purity Assessment : High-performance liquid chromatography (HPLC) and gas chromatography (GC-FID) are standard for trifluoromethylated amines, ensuring ≥98% purity in commercial batches .

- Stability Testing : Compounds like 3-fluoro Deschloroketamine exhibit long-term stability at -20°C, suggesting similar storage protocols for related amines .

Biological Activity

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride, with the CAS number 1803580-73-5, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound features a trifluoromethyl group, which significantly influences its electronic properties and biological interactions. The molecular formula is , and it exhibits characteristics typical of fluorinated organic compounds, such as increased lipophilicity and altered reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to target proteins by stabilizing interactions through hydrophobic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : In vitro assays have shown that it may inhibit the proliferation of cancer cells, although specific mechanisms remain under investigation.

- Neurotropic Effects : There is emerging evidence that this compound may influence neurotropic activity, potentially offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated amines, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4-(Trifluoromethyl)cyclohex-3-en-1-am | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against several cancer cell lines. It demonstrated cytotoxic effects with IC50 values indicating effective dose ranges for further development.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Q & A

Q. What are the critical safety protocols for handling 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety measures:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Waste Disposal : Segregate halogenated waste (due to the trifluoromethyl group) and neutralize acidic residues before disposal .

- First Aid : Immediate eye flushing with water for 15+ minutes and medical consultation for inhalation exposure .

Q. What synthetic routes are employed for preparing this compound?

- Methodological Answer : A three-step approach is commonly used:

Cyclohexene Ring Formation : React trifluoromethyl-substituted cyclohexanone with ammonia under reductive amination (NaBH₄ or H₂/Pd-C) to yield the amine intermediate .

Hydrochloride Salt Formation : Treat the freebase amine with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .

Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity, confirmed by HPLC .

Q. How can the purity of this compound be validated?

- Methodological Answer : Use orthogonal analytical methods:

- HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) .

- NMR : Confirm absence of impurities via ¹⁹F-NMR (δ -60 to -65 ppm for CF₃ group) and ¹H-NMR (integration of cyclohexene protons at δ 5.8–6.2 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s conformational stability and reactivity?

- Methodological Answer : The CF₃ group induces steric and electronic effects:

- Conformational Analysis : X-ray crystallography (e.g., analogous structures in ) shows axial preference of CF₃ in cyclohexane rings, stabilizing chair conformations.

- Reactivity : Electron-withdrawing CF₃ reduces amine basicity (pKa ~7.2 vs. ~10.5 for non-fluorinated analogs), impacting nucleophilic substitution kinetics .

- Computational Modeling : DFT studies (B3LYP/6-31G*) predict charge distribution and reaction pathways for derivatization .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated cyclohexane derivatives?

- Methodological Answer : Address variability through:

- Batch Consistency : Verify purity (>98% via HPLC) and salt form (e.g., hydrochloride vs. freebase) across studies .

- Structural Confirmation : Use single-crystal X-ray diffraction to rule out regioisomeric impurities (e.g., 2- vs. 3-enamine positional isomers) .

- Pharmacological Controls : Compare IC₅₀ values against reference standards (e.g., Fluoxetine for serotonin reuptake studies) to calibrate assays .

Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., cyclohexene ring opening or CF₃ → COOH oxidation) using positive-ion mode (m/z 254 → 270 for hydroxylation) .

- EPR Spectroscopy : Detect radical intermediates during UV-induced degradation .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.